4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid
Description
Properties
Molecular Formula |
C14H16N2O5S |
|---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19) |
InChI Key |
HAHZRPHGEPKIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Sulfonylation of Piperazine :
Piperazine reacts with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 1-(phenylsulfonyl)piperazine. - Acylation with Maleic Anhydride :
The sulfonylated piperazine undergoes acylation with maleic anhydride in tetrahydrofuran (THF), yielding 4-oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]but-2-enoic acid.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF or DCM | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Prevents side reactions (e.g., polymerization) |
| Stoichiometry | 1:1.2 (piperazine:sulfonyl chloride) | Ensures complete sulfonylation |
| Catalysts | Triethylamine (TEA) | Neutralizes HCl byproduct |
Yield : 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Coupling Reactions Using Pre-Functionalized Intermediates
Maleic Acid Derivative Coupling
4-Oxo-2-butenoic acid is coupled with 1-(phenylsulfonyl)piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes:
- Conditions :
- Power: 150 W
- Temperature: 80°C
- Solvent: DMF or acetonitrile
- Yield : 85–90% with >95% purity.
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
- Column Chromatography : Ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
- Recrystallization : Ethanol/water (1:1) yields crystalline product (mp: 143–145°C).
Challenges and Mitigation Strategies
Common Side Reactions
Scalability Considerations
| Scale | Issue | Solution |
|---|---|---|
| Lab-scale (1–10 g) | Low reproducibility | Standardized stoichiometry |
| Pilot-scale (100 g) | Exothermic reactions | Jacketed reactors with cooling |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Required | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 70–85 | 95–99 | 48–72 hours | Moderate |
| Microwave-Assisted | 85–90 | >99 | 1–2 hours | High |
| Coupling Reactions | 65–78 | 90–95 | 24 hours | Low |
Preferred Method : Microwave-assisted synthesis offers the best balance of yield, purity, and efficiency.
Industrial Applications and Patents
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system undergoes Michael addition with amines, thiols, and other nucleophiles.
Key Insight : The conjugated carbonyl group facilitates 1,4-addition, forming stable adducts with nitrogen-based nucleophiles. Steric hindrance from the phenylsulfonyl-piperazine group slows reaction kinetics compared to simpler analogs .
Cyclocondensation Reactions
The compound participates in cyclization reactions to form heterocyclic systems.
With Hydrazines
Reaction with hydrazine derivatives yields pyridazinones, as demonstrated by:
Conditions : Reflux in butanol (5–10 hrs).
Product : 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one .
Acid-Catalyzed Cyclization
Under acidic conditions, the carboxylic acid group facilitates lactone formation:
Conditions : HCl/EtOH, 60°C, 4 hrs.
Application : Key step in synthesizing fused heterocycles for antimicrobial agents.
Reactivity of the Sulfonamide Group
The phenylsulfonyl-piperazine moiety undergoes hydrolysis and substitution:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (8 hrs) | Piperazine sulfate + Benzenesulfonic acid | Complete cleavage of sulfonamide bond |
| Alkaline Hydrolysis | 10% NaOH, 100°C (12 hrs) | Partial decomposition | Limited stability in strong bases |
Structural Impact : The electron-withdrawing sulfonyl group deactivates the piperazine ring, reducing its nucleophilicity compared to unsubstituted piperazines.
Diels-Alder Reactions
The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C (24 hrs) | Bicyclic adduct with fused cyclohexene ring | 45% |
| Anthracene | Xylene, 140°C (48 hrs) | Anthracene-based cycloadduct | 32% |
Mechanistic Note : Reactions proceed via a concerted mechanism, with regioselectivity influenced by the electron-deficient dienophile.
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux (6 hrs) | Methyl ester (95% conversion) |
| Amidation | SOC₂Cl, NH₃ | RT (2 hrs) | Primary amide (88% yield) |
Applications : Ester derivatives show enhanced cell permeability in pharmacological studies .
Oxidation and Reduction
-
Oxidation : The α,β-unsaturated system resists strong oxidants (e.g., KMnO₄) but undergoes epoxidation with m-CPBA (30% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 4-oxo-4-[4-(phenylsulfonyl)piperazinyl]butanoic acid (92% yield).
Metal Coordination
The compound forms complexes with transition metals:
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT (2 hrs) | Octahedral | 4.2 ± 0.3 |
| Fe(III) chloride | EtOH/H₂O, 60°C | Trigonal bipyramidal | 3.8 ± 0.2 |
Significance : Metal complexes are explored for antimicrobial and catalytic applications.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 210–250°C, producing:
-
CO₂ (from carboxylic acid)
-
SO₂ (from sulfonyl group)
-
Piperazine fragments (identified via GC-MS)
Comparative Reactivity Table
| Functional Group | Reactivity (Relative to Analogs) | Key Influencing Factor |
|---|---|---|
| α,β-unsaturated ketone | 1.5× more reactive than saturated ketones | Conjugation with carboxylic acid |
| Sulfonamide | 0.7× less reactive than alkylsulfonamides | Electron-withdrawing phenyl group |
| Carboxylic acid | Comparable to aliphatic acids | Minimal steric hindrance |
Scientific Research Applications
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid can be compared with other similar compounds, such as:
4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-butanoic acid: Similar structure but with a pyrrole ring instead of a piperazine ring.
4-Oxo-4-phenylbutanoic acid: Lacks the piperazine and phenylsulfonyl groups, making it less complex.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the piperazine and butenoic acid moieties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
Biological Activity
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid (C14H16N2O5S) is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring substituted with a phenylsulfonyl group and a butenoic acid moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar molecules.
- Molecular Formula: C14H16N2O5S
- Molecular Weight: 324.35 g/mol
- Structure: The compound consists of a piperazine ring, a phenylsulfonyl group, and a butenoic acid moiety, which together enhance its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The phenylsulfonyl group is known to inhibit various enzymes, leading to modulation of biochemical pathways. The piperazine structure provides stability and enhances the compound's affinity for its targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties: Compounds with similar structures have shown significant anti-inflammatory effects. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .
- Anticancer Potential: The inhibition of specific enzymes by this compound may extend to anticancer activity. Compounds structurally similar to this compound have been investigated for their effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neuroprotective Effects: Some derivatives have been reported to act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests that this compound may have applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-butanoic acid | Pyrrole derivative | Moderate anti-inflammatory |
| 4-Oxo-4-phenylbutanoic acid | Simple phenolic structure | Minimal biological activity |
| Phenylsulfonylacetophenone | Sulfonamide derivative | Antimicrobial properties |
The presence of both the piperazine and phenylsulfonyl groups in this compound enhances its biological activity compared to simpler analogues.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Inhibition of Lipoxygenase:
- Neuroprotection:
- Antitumor Activity:
Q & A
Q. What synthetic strategies are effective for constructing the sulfonyl-piperazine moiety in this compound?
The sulfonyl-piperazine group is typically synthesized via nucleophilic substitution between a piperazine derivative and a phenylsulfonyl chloride. Key steps include protecting reactive amines (e.g., using Boc groups) to prevent undesired side reactions and employing polar aprotic solvents like DMF under inert conditions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Challenges include managing steric hindrance from the phenylsulfonyl group, which may require elevated temperatures (80–100°C) for efficient coupling .
Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the α,β-unsaturated ketone and piperazine ring conformation (as demonstrated in structurally similar fluorophenyl analogs) .
- NMR spectroscopy : H NMR is essential for verifying the vinyl proton (δ 6.5–7.0 ppm, doublet) and sulfonyl group proximity effects on neighboring protons (e.g., piperazine N–CH splitting patterns) .
- LC-MS : Validates molecular weight (expected [M+H] ~ 379.4) and detects impurities from incomplete sulfonylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC variability) often arise from differences in assay conditions. Standardization strategies include:
- Using identical buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to control ionic strength .
- Validating cell-free vs. cell-based assays: For instance, fluorophenyl analogs showed neuroprotective activity (IC = 12.5 µM) in KYN-3-OHase inhibition but required lower concentrations in neuronal cell models due to membrane permeability factors .
- Cross-referencing with structural analogs (e.g., 4-oxo-4-pyrrolidinyl derivatives) to identify substituent-dependent activity trends .
Q. What computational or experimental approaches are recommended for optimizing this compound’s enzyme inhibitory potency?
- Molecular docking : Prioritize modifications to the α,β-unsaturated ketone, which often acts as a Michael acceptor in covalent inhibition (e.g., binding to cysteine residues in enzymes like KYN-3-OHase) .
- SAR studies : Introducing electron-withdrawing groups (e.g., fluorine) at the phenylsulfonyl moiety enhances electrophilicity, as seen in fluorophenyl analogs with improved IC values .
- Metabolic stability assays : Evaluate oxidative degradation pathways using liver microsomes, focusing on piperazine N-demethylation susceptibility .
Q. How should researchers address spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- Dynamic effects analysis : For example, restricted rotation around the sulfonamide C–N bond can cause unexpected peak splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can confirm this by observing coalescence of split signals .
- Isotopic labeling : Use C-labeled analogs to distinguish between tautomeric forms of the α,β-unsaturated ketone .
- Cross-validation with crystallography : Resolve ambiguities in proton assignments by comparing NMR data with X-ray-derived bond lengths and angles .
Comparative and Mechanistic Questions
Q. How does the bioactivity of this compound compare to structurally related 4-oxo butenoic acid derivatives?
Comparative studies highlight:
- Substituent effects : The phenylsulfonyl group confers higher metabolic stability compared to methylanilino derivatives (e.g., (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid), which undergo rapid N-dealkylation .
- Enzyme selectivity : Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced selectivity for KYN-3-OHase over unrelated targets like cyclooxygenase .
- Table : Key bioactivity comparisons
| Compound | Target Enzyme | IC (µM) | Stability (t in microsomes) |
|---|---|---|---|
| Target compound | KYN-3-OHase | 12.5 | 45 min |
| 4-Fluorophenylacetic acid | General enzymes | 15.0 | 22 min |
| 4-Oxo-pyrrolidinyl analog | Proteasome | 8.7 | 60 min |
Methodological Challenges
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener large-scale reactions .
- Catalytic methods : Use Pd/C or Ni catalysts for hydrogenolysis of protecting groups (e.g., Boc deprotection) to reduce stoichiometric reagent waste .
- Crystallization control : Seed crystal addition ensures consistent polymorph formation, critical for reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
